N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide is an organic compound with a complex structure that includes both indole and amide functional groups
Preparation Methods
The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloropropionic acid and 4-methoxyaniline.
Reaction Conditions: Under appropriate conditions, 3-chloropropionic acid is reacted with 4-methoxyaniline to generate an intermediate compound.
Further Reactions: This intermediate is then subjected to further reactions, including coupling with indole derivatives, to form the final product.
Chemical Reactions Analysis
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its complex structure and functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide can be compared with similar compounds such as:
3-Chloro-N-(4-methoxyphenyl)propanamide: This compound shares a similar structure but lacks the indole moiety.
N-(4-methoxyphenyl)-3-chloropropionamide: Another similar compound with slight variations in the functional groups.
These comparisons highlight the uniqueness of this compound, particularly its indole structure, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20ClN3O4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-27-17-5-3-4-15-13(17)11-16(24-15)20(26)22-9-8-19(25)23-12-6-7-18(28-2)14(21)10-12/h3-7,10-11,24H,8-9H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
PAFTWGIYCVYVCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC)Cl |
Origin of Product |
United States |
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